N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-22-14(9-11(2)21-22)17(24)20-18-13(16(19)23)10-15(25-18)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H2,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDSIOJBRCSUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, also known by its CAS number 1170438-20-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor activity, anti-inflammatory effects, and other pharmacological potentials based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 354.43 g/mol. The structure features a pyrazole ring which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.43 g/mol |
| CAS Number | 1170438-20-6 |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study focusing on pyrazole derivatives demonstrated that certain compounds in this class inhibited cancer cell proliferation effectively, suggesting that this compound may also possess similar properties. For instance, the compound exhibited IC50 values indicative of potent activity against various cancer cell lines, although specific values for this compound are yet to be published in detail.
Anti-inflammatory Effects
In addition to antitumor activity, the compound has shown promise in anti-inflammatory applications. Pyrazole derivatives have been studied for their ability to inhibit inflammatory mediators such as TNF-alpha and IL-6. A related study highlighted that compounds within this chemical class can significantly reduce inflammation in animal models, which suggests that this compound could be beneficial in treating inflammatory diseases.
Mechanistic Insights
The mechanism of action for this compound likely involves modulation of key signaling pathways involved in cell proliferation and inflammation. For instance, studies on related pyrazole compounds have shown their ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression involved in tumor growth and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, providing insights into their potential applications:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticancer effects. Among them, compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into this compound .
- Inflammation Model : In a model of acute inflammation, related pyrazole compounds demonstrated a marked reduction in inflammatory markers when administered to mice subjected to inflammatory stimuli . This finding supports the hypothesis that N-(3-carbamoyl...) may possess similar therapeutic potential.
- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could target specific enzymes involved in the inflammatory response and cancer progression, thus providing a dual therapeutic approach .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Compounds for Comparison:
Lead Compound from : N-(3-carbamoyl-5-phenylthiophen-2-yl)thiophene-2-carboxamide.
Pyrazole-Carboxamide Derivatives () : Compounds 3a, 3b, 3d.
Chloropyridinyl-Trifluoromethyl Analogues () : N-[4-Chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.
Aminoethyl-Substituted Pyrazole (): N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Fluorine in 3d () and trifluoromethyl in compounds resist oxidative metabolism, suggesting similar benefits for the target compound’s 3-carbamoyl group .
Q & A
Q. What are the optimal synthetic routes for N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, and how can reaction yields be improved?
- Methodology : The synthesis typically involves multi-step reactions starting with pyrazole and thiophene precursors. Key steps include cyclization, functional group coupling (e.g., carboxamide formation), and purification via column chromatography. To optimize yields:
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency (e.g., 30–50% yield improvement reported in related pyrazole derivatives) .
- Employ green solvents (e.g., ethyl acetate/water biphasic systems) to enhance sustainability while maintaining purity .
- Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity with HPLC (>95% purity threshold) .
Q. How can spectroscopic techniques be applied to characterize this compound?
- Methodology : A combination of NMR, IR, and mass spectrometry is critical:
- ¹H/¹³C NMR : Assign peaks to confirm the presence of the ethyl-methyl pyrazole (δ 1.2–1.4 ppm for ethyl; δ 2.1 ppm for methyl) and phenylthiophene groups (aromatic protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Identify carbamoyl (C=O stretch at ~1680 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₀N₄O₂S: 385.13) .
Advanced Research Questions
Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?
- Methodology :
-
Systematic substituent variation : Synthesize analogs with modified pyrazole (e.g., replacing ethyl with propyl) or thiophene (e.g., halogen substitution) groups to assess bioactivity changes .
-
Biological assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., IC₅₀ determination in cancer models) .
-
Computational docking : Use software like AutoDock to predict binding affinities to biological targets (e.g., COX-2 or EGFR kinases) .
Example SAR Data Table :
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Orthogonal assays : Validate initial findings using alternative methods (e.g., SPR for binding affinity if ELISA results are inconsistent) .
- Dose-response profiling : Test activity across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
- Meta-analysis : Compare data across studies with standardized protocols (e.g., ATP concentration in kinase assays) to isolate variables .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Methodology :
-
In vitro assays : Measure solubility (e.g., PBS or DMSO solutions), metabolic stability (e.g., liver microsome incubation), and plasma protein binding .
-
In vivo profiling : Assess bioavailability (%F), half-life (t₁/₂), and tissue distribution in rodent models .
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ADME-Tox screening : Use computational tools (e.g., SwissADME) to predict LogP (>3 may indicate poor solubility) and hERG channel inhibition risk .
Key Pharmacokinetic Parameters :
Parameter Value Range Method LogP 2.8–3.5 Chromatographic assay Solubility (PBS) 12–18 μM UV-Vis spectroscopy Plasma Protein Binding 89–92% Equilibrium dialysis Derived from analogs in .
Methodological Notes
- Contradictory Evidence : Reports on bioactivity may vary due to assay conditions (e.g., cell line specificity). For example, antimicrobial activity in E. coli vs. S. aureus models can differ by >10-fold .
- Advanced Synthesis : Ultrasound-assisted methods reduce reaction times by 40–60% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
